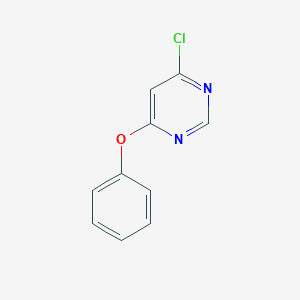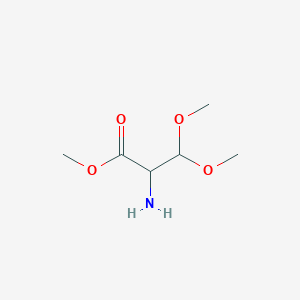![molecular formula C10H4N4 B038889 7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile CAS No. 116996-91-9](/img/structure/B38889.png)
7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile, commonly known as DADTC, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of DADTC is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of neurodegenerative diseases. It may also modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation.
生化学的および生理学的効果
Studies have shown that DADTC exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of DADTC is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, its broad range of potential applications makes it a versatile tool for scientific research. However, one limitation of DADTC is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the scientific research of DADTC. One area of focus is the development of more efficient synthesis methods that can yield higher purity compounds. Another area of focus is the investigation of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DADTC and its potential interactions with other compounds.
合成法
DADTC can be synthesized through a multistep process involving the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with various amines. The reaction yields a mixture of isomers, which can be separated through chromatography. The purity of the compound can be confirmed through NMR and mass spectrometry.
科学的研究の応用
DADTC has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
116996-91-9 |
|---|---|
製品名 |
7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile |
分子式 |
C10H4N4 |
分子量 |
180.17 g/mol |
IUPAC名 |
7,10-diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile |
InChI |
InChI=1S/C10H4N4/c11-1-3-4(2-12)14-10-8-5-6(8)7(5)9(10)13-3/h5-8H |
InChIキー |
QYZWSVZHEMUGTF-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(N=C2C3C4C3C4C2=N1)C#N |
正規SMILES |
C(#N)C1=C(N=C2C3C4C3C4C2=N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



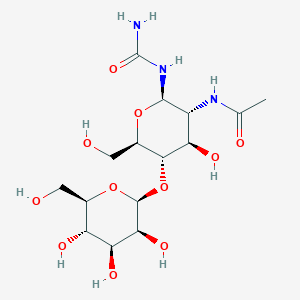
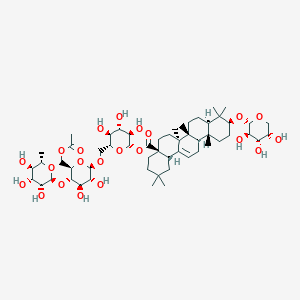
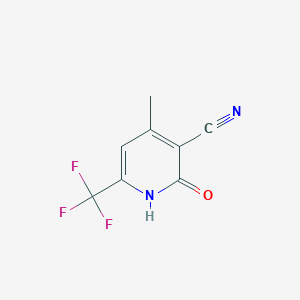
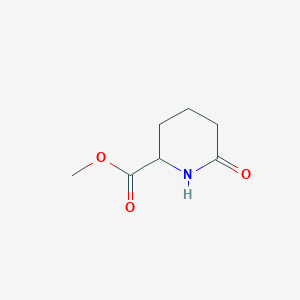
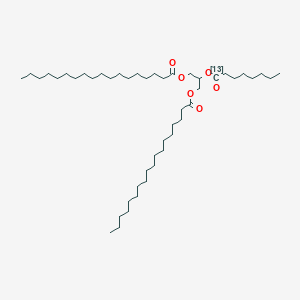
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
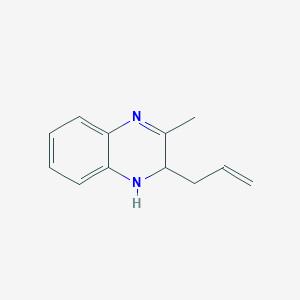

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)

